3-Cycloheptyl 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
3-Cycloheptyl 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cycloheptyl 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. The starting materials often include cycloheptanone, methyl acetoacetate, and 3-nitrobenzaldehyde. The key steps in the synthesis may involve:
Knoevenagel Condensation: This reaction involves the condensation of methyl acetoacetate with 3-nitrobenzaldehyde in the presence of a base to form a β-nitrostyrene intermediate.
Michael Addition: The β-nitrostyrene intermediate undergoes a Michael addition with cycloheptanone to form a cycloheptanone derivative.
Cyclization and Esterification: The cycloheptanone derivative undergoes cyclization and esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and solvents used in the reactions are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-Cycloheptyl 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cycloheptyl 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cycloheptyl 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclohexyl 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate .
- 3-Cyclopentyl 6-methyl 2,7-dimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate .
Uniqueness
3-Cycloheptyl 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is unique due to its cycloheptyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H32N2O7 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
3-O-cycloheptyl 6-O-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C27H32N2O7/c1-15-13-20-24(25(30)21(15)26(31)35-3)23(17-9-8-10-18(14-17)29(33)34)22(16(2)28-20)27(32)36-19-11-6-4-5-7-12-19/h8-10,14-15,19,21,23,28H,4-7,11-13H2,1-3H3 |
InChI Key |
XPNVYAOLPOXRMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(C(=C(N2)C)C(=O)OC3CCCCCC3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1C(=O)OC |
Origin of Product |
United States |
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